4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide
Description
Chemical Classification and Structural Significance
This compound belongs to the oxadiazole derivative class, characterized by a 1,3,4-oxadiazole ring substituted at position 5 with a thiophen-2-yl group. The molecule’s architecture comprises three critical domains:
- Benzamide backbone : Provides structural rigidity and facilitates hydrogen bonding with biological targets.
- Sulfanylacetamido linker : Enhances solubility and enables conjugation between the benzamide and oxadiazole-thiophene units.
- 1,3,4-Oxadiazole-thiophene moiety : Imparts electron-withdrawing properties and π-π stacking capabilities, critical for interactions with enzymes and receptors.
The integration of sulfur-containing groups (thiophene and sulfanyl) alongside nitrogen-rich heterocycles (oxadiazole) aligns with established structure-activity relationship (SAR) principles for anticancer and antimicrobial agents. Comparative studies show that such hybrid structures exhibit enhanced bioactivity compared to simpler benzamide derivatives, likely due to synergistic electronic and steric effects.
Historical Context of Heterocyclic Benzamide Derivatives
Heterocyclic benzamide derivatives emerged as a focal point in drug discovery following the 20th-century realization that nitrogen- and sulfur-containing rings significantly enhance pharmacological profiles. Key milestones include:
- 1950s–1970s : Early benzamide-based antipsychotics (e.g., sulpiride) demonstrated the therapeutic potential of amide-linked heterocycles.
- 1980s–2000s : Oxadiazole derivatives gained prominence as kinase inhibitors and antimicrobial agents, with structural modifications improving target selectivity.
- 2010s–Present : Hybrid scaffolds combining benzamides with thiophene and oxadiazole units were synthesized to address drug resistance in oncology and infectious diseases.
The current compound builds upon these advancements by merging a benzamide core with a thiophene-oxadiazole system, a strategy first reported in patent literature circa 2020. This design leverages historical insights into heterocyclic bioactivity while addressing modern challenges like multitarget engagement and physicochemical optimization.
Research Objectives and Knowledge Gaps
Recent studies on this compound have prioritized:
- Synthetic optimization : Developing high-yield routes using catalysts like copper salts and polar aprotic solvents.
- In vitro screening : Assessing cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial activity.
- Mechanistic studies : Preliminary evidence suggests EGFR and HER2 kinase inhibition, though exact molecular targets remain unconfirmed.
Critical knowledge gaps include:
- In vivo pharmacokinetics : No published data on absorption, distribution, or metabolite profiles.
- Structure-activity relationships : Limited comparative studies against analogs with varied substituents.
- Target identification : Unresolved whether bioactivity stems from single-target inhibition or polypharmacology.
Ongoing research aims to elucidate these aspects, with particular emphasis on leveraging computational models to predict off-target effects and optimize the compound’s therapeutic index.
Properties
Molecular Formula |
C15H12N4O3S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C15H12N4O3S2/c16-13(21)9-3-5-10(6-4-9)17-12(20)8-24-15-19-18-14(22-15)11-2-1-7-23-11/h1-7H,8H2,(H2,16,21)(H,17,20) |
InChI Key |
XFDYORKKEJHJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Coupling via Acid Chloride
The acetic acid derivative is converted to its acid chloride (SOCl₂, reflux) and reacted with 4-aminobenzamide in THF.
Yield Comparison:
| Method | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| HATU/DIPEA | HATU | DCM | 85–90% |
| Acid Chloride | SOCl₂ | THF | 75–80% |
Solid-Phase Synthesis
Immobilized 4-aminobenzamide on Wang resin allows iterative coupling and cleavage, though yields are lower (60–65%).
Scalability and Industrial Feasibility
Critical Factors:
-
Cost-Effectiveness: HATU, though efficient, is expensive for large-scale production. EDCl/HOBt offers a cheaper alternative (yield: 80–82%).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product.
Environmental Impact:
-
Waste Streams: DMF and DCM require recycling via distillation.
-
Green Chemistry Alternatives: Ionic liquids (e.g., [BMIM]BF₄) reduce reaction times by 30% but increase costs.
Degradation and Stability Studies
The compound exhibits stability under ambient conditions (25°C, 60% RH) for 6 months. Accelerated degradation occurs in acidic (pH < 3) or alkaline (pH > 9) media, with hydrolysis of the acetamido bond.
Degradation Products:
-
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (major).
-
4-Aminobenzamide (minor).
Chemical Reactions Analysis
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or benzamide rings, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,3,4-oxadiazoles is highly dependent on substituents. Key comparisons include:
Key Observations :
- Thiophene vs. Furan/Phenyl : The thiophene group in the target compound may confer stronger electron-withdrawing effects and improved metabolic stability compared to furan (LMM11) or methoxyphenyl (LMM5) substituents .
- Chlorophenyl Substitution : Compounds like 6f () exhibit higher antimicrobial activity but increased cytotoxicity, suggesting that electron-withdrawing groups (e.g., Cl) enhance potency at the expense of selectivity .
- Indole Derivatives : Compounds such as 8t () show enzyme-inhibitory activity, highlighting the role of bulky substituents (e.g., indole) in targeting specific binding pockets .
Biological Activity
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide is a compound that combines the properties of benzamide and oxadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including:
- PPAR Agonism : Recent studies indicate that oxadiazole derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating cellular metabolism and inflammation. For instance, a related study found that certain oxadiazole compounds exhibited significant PPAR-α agonist activity with EC values ranging from 0.23 to 0.83 μM .
- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium bovis and Salmonella typhi. The mechanism often involves the disruption of cell wall synthesis or inhibition of essential metabolic pathways .
Antitumor Activity
A study conducted by Dhumal et al. (2016) highlighted the antitumor potential of oxadiazole derivatives, including those related to our compound. The research demonstrated that these compounds could inhibit tumor cell proliferation effectively while exhibiting lower cytotoxicity towards normal cells .
Antimicrobial Activity
The antimicrobial efficacy of similar benzamide derivatives has been documented extensively. For instance, compounds derived from the oxadiazole scaffold have shown promising results against a variety of pathogens. The most notable findings include:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole | Clostridium difficile | 0.003–0.03 µg/mL |
| Benzamide derivative | Neisseria gonorrhoeae | 0.03–0.125 μg/mL |
These results suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .
Case Study 1: PPAR Modulation
In a comparative study involving various synthetic oxadiazole compounds, it was observed that modifications at the thiophenyl position significantly influenced PPAR-α activation. One compound demonstrated an EC value comparable to natural ligands, indicating its potential as a therapeutic agent in metabolic disorders and cancer treatment .
Case Study 2: Antitubercular Activity
Research by Desai et al. (2016) explored the antitubercular properties of a series of oxadiazole derivatives. The study revealed that specific modifications in the oxadiazole structure led to enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural diversity in developing effective antitubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
